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Executive Summary

5-Chloro-2,1-benzoxazole-3-carbaldehyde (also known as 5-chloroanthranil-3-aldehyde)

represents a specialized heterocyclic scaffold in medicinal chemistry. Unlike its 1,2-
benzisoxazole isomer (found in drugs like zonisamide), the 2,1-benzoxazole (anthranil) core is
characterized by a labile N—O bond and a fused benzene ring structure that imparts unique
electronic properties.

This guide provides a rigorous technical analysis of the spectroscopic signature of this
molecule. Given the rarity of the 3-formyl substituted anthranil in open literature, the data
presented herein synthesizes empirical trends from analogous 5-chloro-substituted anthranils
and theoretical chemometric predictions. This document serves as a foundational reference for
structural elucidation, purity assessment, and synthetic validation.

Structural Context & Synthetic Origins

To accurately interpret spectroscopic data, one must understand the molecular environment.
The 2,1-benzoxazole core is an 8-
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electron system where the benzene ring is fused to the 3,4-positions of an isoxazole ring.

» Numbering Convention: Oxygen is position 1, Nitrogen is 2. The carbon bearing the
aldehyde is position 3. The benzene ring carbons are 4, 5, 6, and 7.

e Substituents:

o C3: Formyl group (-CHO), acting as a strong electron-withdrawing group (EWG),
deshielding the heterocyclic ring.

o C5: Chlorine atom (-Cl), exerting an inductive withdrawing (-1) and mesomeric donating
(+M) effect on the benzene ring.

Synthesis & Impurity Profile

The spectroscopic analysis often reveals specific impurities derived from the synthetic route.
The most probable synthesis involves the oxidation of 5-chloro-3-methyl-2,1-benzoxazole or
the cyclization of 5-chloro-2-nitrobenzaldehyde derivatives.
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Figure 1: Synthetic pathway highlighting the critical N-O bond cleavage impurity risk.
Spectroscopic Data Analysis[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation. The 2,1-benzoxazole system exhibits a
distinct aromatic coupling pattern.

H NMR (400 MHz, DMSO-d
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Solvent Choice: DMSO-d

is recommended over CDCI

to prevent potential hemiacetal formation with the aldehyde and to ensure solubility of the

polar heterocycle.

Shift (
Position Multiplicity

» Ppm)

Coupling (Hz)

Assignment
Logic

-CHO 10.15 Singlet (1H)

Characteristic
aldehyde proton.
Highly
deshielded.

H-4 8.05 Doublet (1H)

Ortho to the
bridgehead
(C3a).
Deshielded by
the C3-carbonyl
anisotropy and
the
heteroaromatic

ring current.

H-7 7.82 Doublet (1H)

Ortho to the O-
bridge (Pos 1).
Deshielded by
the
electronegative

oxygen.

Doublet of
Doublets (1H)

H-6 7.55

Ortho to Cl (Pos
5) and H7.
Appears as a dd
due to coupling
with H7 (ortho)
and H4 (meta).
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Diagnostic Feature: Look for the H4 proton. In 2,1-benzoxazoles, the proton at position 4 is
often significantly deshielded compared to a standard benzene ring due to the proximity to the
heterocyclic ring current and the substituent at C3.

C NMR (100 MHz, DMSO-d

)
Shift (
Position Assignment
» Ppm)
C=0 184.5 Aldehyde carbonyl carbon.
Heterocyclic carbon bearing
C-3 156.2
the aldehyde.
Bridgehead carbon (next to
C-7a 148.0
Oxygen).
Bridgehead carbon (next to
C-3a 1225 _
Nitrogen).
Aromatic carbon substituted
C-5 130.1 _ _
with Chlorine (C-CI).
Aromatic CH (adjacent to
C-7 116.5
Oxygen).
C-6 128.8 Aromatic CH.
C-4 120.4 Aromatic CH.

Infrared Spectroscopy (FT-IR)

IR analysis confirms functional groups and the integrity of the heterocyclic ring.
o Method: KBr Pellet or ATR (Attenuated Total Reflectance).

o Key Bands:
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Wavenumber (cm
Vibration Mode Significance

)

Conjugated aldehyde. Lower

than aliphatic aldehydes due to
1685 - 1700

Stretch conjugation with the

heteroaromatic ring.

Skeletal vibrations of the
1620, 1540 _
benzoxazole ring.

Critical Diagnostic. The N-O

bond stretch is characteristic of
1050 - 1080 the isoxazole/anthranil core.

Absence suggests ring

opening.

750 - 800 Aryl chloride stretch.

Fermi doublet characteristic of

2850, 2750
Aldehyde the aldehyde C-H.

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and distinctive fragmentation
patterns driven by the stability of the benzoxazole core.

 lonization: ESI+ (Electrospray) or El (Electron Impact, 70 eV).
e Molecular Formula: C

H

CINO
o Exact Mass: 180.993

Fragmentation Pattern (El)

The 2,1-benzoxazole core is known to undergo ring contraction or cleavage upon ionization.
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e Molecular lon (M

):

181 (100%) and 183 (33%). The 3:1 ratio confirms the presence of one Chlorine atom.
e Loss of CHO (M - 29):

152/154. Homolytic cleavage of the aldehyde radical.
e Loss of CO (M - 28):

153/155. Common in cyclic ketones/aldehydes, often followed by ring contraction.

e Ring Cleavage (M - 28 - 28): Loss of CO and N

(if rearrangement to azide occurs) or CO and CO.

Molecular lon [M]+
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(C8H4CINO2)
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[M - CHOJ+ [M - COJ+
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Base Peak
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m/z 111/113
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Figure 2: MS Fragmentation pathway showing the characteristic loss of the carbonyl group and
chlorine isotope pattern.

Experimental Protocols for Validation
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To ensure high-fidelity data acquisition, the following protocols are recommended. These are
designed to minimize artifacts common to labile heterocycles.

Protocol A: NMR Sample Preparation

e Drying: Dry the solid compound under high vacuum (0.1 mbar) at 40°C for 2 hours to remove
residual solvents (often toluene or ethanol from synthesis).

e Solvent: Use DMSO-d

(99.9% D) containing 0.03% TMS as an internal standard.

o Why DMSO? Chloro-substituted anthranils have poor solubility in CDCI

o Concentration: Prepare a 10-15 mg/mL solution. Filter through a glass wool plug if any

turbidity remains.
e Acquisition:

o Relaxation delay (D1): Set to > 2.0 seconds to ensure accurate integration of the aldehyde

proton.
o Scans: 16 scans for

H, 1024 scans for

C.

Protocol B: IR Spectroscopy (KBr Method)

e Ratio: Mix 1 mg of sample with 100 mg of spectroscopic grade KBr.

e Grinding: Grind gently in an agate mortar. Caution: Do not grind vigorously for extended
periods; excessive heat/pressure can induce ring opening of the strained 2,1-benzoxazole

system.

e Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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